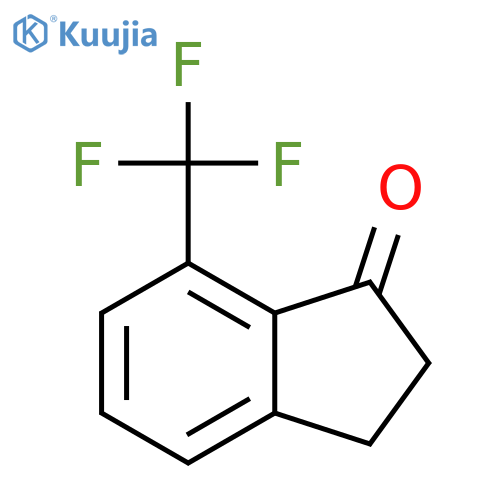Cas no 1003048-68-7 (7-(trifluoromethyl)indan-1-one)

1003048-68-7 structure
商品名:7-(trifluoromethyl)indan-1-one
CAS番号:1003048-68-7
MF:C10H7F3O
メガワット:200.157193422318
MDL:MFCD11040251
CID:868860
PubChem ID:22754140
7-(trifluoromethyl)indan-1-one 化学的及び物理的性質
名前と識別子
-
- 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- 7-(Trifluoromethyl)-1-indanone
- 7-(trifluoromethyl)-2,3-dihydroinden-1-one
- 7-trifluoromethyl-indan-1-one
- AG-I-02993
- AK134158
- CTK3J8751
- KB-45991
- SBB068218
- SureCN3827464
- 7-(trifluoromethyl)indan-1-one
- MFCD11040251
- SCHEMBL3827464
- 1003048-68-7
- RHHGHWBHOQXKNZ-UHFFFAOYSA-N
- AKOS015853089
- DS-4751
- CS-0101629
- DTXSID90628095
- 7-(trifluormethyl)-2,3-dihydro-1H-inden-1-one
- Y10794
- 1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)-
-
- MDL: MFCD11040251
- インチ: InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2
- InChIKey: RHHGHWBHOQXKNZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(F)(F)F)C(=O)CC2
計算された属性
- せいみつぶんしりょう: 200.04489933g/mol
- どういたいしつりょう: 200.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1Ų
7-(trifluoromethyl)indan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81270-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one |
1003048-68-7 | 95% | 250mg |
¥587.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81270-100mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one |
1003048-68-7 | 95% | 100mg |
¥313.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL636-50mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95+% | 50mg |
622.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL636-250mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95+% | 250mg |
2440CNY | 2021-05-08 | |
| abcr | AB489384-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one; . |
1003048-68-7 | 250mg |
€187.70 | 2024-04-21 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4059-500mg |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95% | 500mg |
¥1286.0 | 2024-04-26 | |
| A2B Chem LLC | AA01822-250mg |
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one |
1003048-68-7 | 95% | 250mg |
$61.00 | 2024-04-20 | |
| A2B Chem LLC | AA01822-1g |
7-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-one |
1003048-68-7 | 95% | 1g |
$171.00 | 2024-04-20 | |
| Aaron | AR000296-250mg |
1H-Inden-1-one, 2,3-dihydro-7-(trifluoromethyl)- |
1003048-68-7 | 98% | 250mg |
$81.00 | 2025-01-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4059-1g |
7-(trifluoromethyl)indan-1-one |
1003048-68-7 | 95% | 1g |
¥1932.0 | 2024-04-26 |
7-(trifluoromethyl)indan-1-one 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1003048-68-7 (7-(trifluoromethyl)indan-1-one) 関連製品
- 68755-37-3(6-(trifluoromethyl)indan-1-one)
- 150969-56-5(5-(Trifluoromethyl)-1-indanone)
- 68755-42-0(4-(Trifluoromethyl)-1-indanone)
- 54752-50-0(7-(trifluoromethyl)tetralin-1-one)
- 885268-02-0(5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1003048-68-7)7-(trifluoromethyl)indan-1-one

清らかである:99%
はかる:1g
価格 ($):211.0